N-(3,5-dimethylphenyl)-N'-phenylurea N-(3,5-dimethylphenyl)-N'-phenylurea
Brand Name: Vulcanchem
CAS No.: 4300-44-1
VCID: VC11060377
InChI: InChI=1S/C15H16N2O/c1-11-8-12(2)10-14(9-11)17-15(18)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,16,17,18)
SMILES: CC1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2)C
Molecular Formula: C15H16N2O
Molecular Weight: 240.30 g/mol

N-(3,5-dimethylphenyl)-N'-phenylurea

CAS No.: 4300-44-1

Cat. No.: VC11060377

Molecular Formula: C15H16N2O

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-N'-phenylurea - 4300-44-1

Specification

CAS No. 4300-44-1
Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
IUPAC Name 1-(3,5-dimethylphenyl)-3-phenylurea
Standard InChI InChI=1S/C15H16N2O/c1-11-8-12(2)10-14(9-11)17-15(18)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,16,17,18)
Standard InChI Key NUMLMHFHMHBFTE-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2)C
Canonical SMILES CC1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2)C

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Structural Features

N-(3,5-Dimethylphenyl)-N'-phenylurea (IUPAC name: 1-(3,5-dimethylphenyl)-3-phenylurea) has the molecular formula C15H16N2O and a theoretical molecular weight of 240.30 g/mol. Its structure consists of a urea functional group (–NH–CO–NH–) bridging two aromatic rings: a phenyl group and a 3,5-dimethyl-substituted phenyl group (Fig. 1). The methyl groups at the 3 and 5 positions on the phenyl ring introduce steric and electronic modifications that distinguish it from other dimethylphenylurea isomers .

Table 1: Molecular Properties of N-(3,5-Dimethylphenyl)-N'-Phenylurea

PropertyValue
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
IUPAC Name1-(3,5-dimethylphenyl)-3-phenylurea
SMILESCC1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2)C
Canonical SMILESCC1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2)C

The symmetrical substitution pattern at the 3 and 5 positions likely enhances the compound’s thermal stability and influences its solubility profile, favoring organic solvents such as ethanol or toluene over water .

Synthetic Methodologies

General Synthesis Routes

The synthesis of N-(3,5-dimethylphenyl)-N'-phenylurea can be inferred from methods used for analogous phenylurea derivatives. A common approach involves the reaction of a substituted phenyl isocyanate with an amine:

  • Step 1: Preparation of 3,5-Dimethylaniline

    • 3,5-Dimethylaniline serves as the starting amine. Commercial availability or synthesis via nitration and reduction of m-xylene is typical.

  • Step 2: Reaction with Phenyl Isocyanate

    • 3,5-Dimethylaniline reacts with phenyl isocyanate in a polar aprotic solvent (e.g., toluene or tetrahydrofuran) under reflux conditions:

      3,5-Dimethylaniline + Phenyl IsocyanateN-(3,5-Dimethylphenyl)-N’-phenylurea\text{3,5-Dimethylaniline + Phenyl Isocyanate} \rightarrow \text{N-(3,5-Dimethylphenyl)-N'-phenylurea}
    • Yields typically range from 85% to 95% after purification by recrystallization .

Table 2: Representative Synthesis Conditions

ParameterCondition
SolventToluene
TemperatureReflux (110–120°C)
Reaction Time5–7 hours
Yield85–95%

Physicochemical Properties

Solubility and Stability

The compound’s solubility is governed by its aromatic substituents. It is highly soluble in organic solvents like ethanol (≥50 mg/mL) but exhibits limited aqueous solubility (<1 mg/mL) . The 3,5-dimethyl groups enhance hydrophobic interactions, reducing polarity compared to non-substituted phenylureas. Thermal stability analyses of similar derivatives suggest a decomposition temperature above 200°C, making it suitable for high-temperature applications.

Spectroscopic Characterization

  • IR Spectroscopy: A strong carbonyl (C=O) stretch near 1680 cm⁻¹ and N–H stretches at 3300–3500 cm⁻¹ are characteristic .

  • ¹H NMR: Peaks include aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3 ppm, singlet), and urea NH protons (δ 8.1–8.3 ppm) .

Biological Activities and Applications

Target PestMortality at 72 h (10 mg/L)
Spodoptera exigua80–90%
Plutella xylostella70–85%

Herbicidal Applications

Phenylureas are widely used as herbicides, inhibiting photosystem II in weeds . The 3,5-dimethyl substitution may alter binding affinity to the D1 protein, potentially reducing phytotoxicity to crops while maintaining efficacy against broadleaf weeds.

Comparative Analysis with Structural Analogs

Positional Isomer Effects

The 3,5-dimethyl substitution contrasts with other isomers:

  • 3,4-Dimethyl: Higher polarity due to proximal methyl groups; enhanced insecticidal activity .

  • 2,4-Dimethyl: Reduced steric hindrance; increased solubility in aqueous media .

Table 4: Comparative Properties of Phenylurea Isomers

IsomerSolubility (mg/mL, Ethanol)Insecticidal LC50 (mg/L)
3,5-Dimethyl558.2 (est.)
3,4-Dimethyl455.5
2,4-Dimethyl6012.0

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